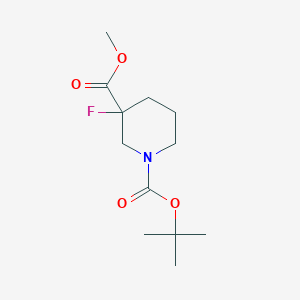
4-Ethoxy-3-(trifluoromethyl)benzoyl chloride
Vue d'ensemble
Description
“4-Ethoxy-3-(trifluoromethyl)benzoyl chloride” is a chemical compound with the CAS Number: 647010-69-3 . It has a molecular weight of 252.62 and its IUPAC name is 4-ethoxy-3-(trifluoromethyl)benzoyl chloride . It is a liquid at ambient temperature .
Synthesis Analysis
The synthesis of similar compounds, such as 4-(Trifluoromethyl)benzoyl chloride, has been reported in the literature . For instance, 4-(Trifluoromethyl)benzoyl chloride undergoes a microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .Molecular Structure Analysis
The InChI code for “4-Ethoxy-3-(trifluoromethyl)benzoyl chloride” is 1S/C10H8ClF3O2/c1-2-16-8-4-3-6 (9 (11)15)5-7 (8)10 (12,13)14/h3-5H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique
Organic Synthesis
4-Ethoxy-3-(trifluoromethyl)benzoyl chloride: is a versatile reagent in organic synthesis. It serves as an acylating agent, introducing the 4-ethoxy-3-(trifluoromethyl)benzoyl group into target molecules . This compound can participate in Friedel-Crafts acylation reactions, providing a pathway to synthesize complex aromatic ketones, which are valuable intermediates in the production of various organic compounds.
Pharmaceuticals
In pharmaceutical research, this chemical is used to synthesize intermediates that are crucial for developing new drugs . Its trifluoromethyl group is particularly significant as it can increase the metabolic stability and bioavailability of potential pharmaceuticals.
Agrochemical Research
The compound finds application in the development of agrochemicals. Its role in synthesizing intermediates for new pesticides and herbicides is critical, as the trifluoromethyl group can impart properties like increased potency and environmental resistance .
Material Science
In material science, 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is used to modify surface properties of materials. It can be used to introduce fluorinated aromatic groups onto polymers, enhancing their hydrophobicity and chemical resistance .
Chemical Analysis
This compound is utilized in analytical chemistry as a derivatization agent. It can react with various functional groups, making them more detectable by techniques such as mass spectrometry or chromatography .
Environmental Studies
While direct applications in environmental studies are not extensively documented, compounds like 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride can be used to study the environmental fate of fluorinated organic compounds. Their breakdown and interaction with environmental factors can be crucial in understanding pollution and degradation processes .
Propriétés
IUPAC Name |
4-ethoxy-3-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-2-16-8-4-3-6(9(11)15)5-7(8)10(12,13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVLARKLTDXMQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-(trifluoromethyl)benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1441274.png)




![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1441282.png)





